N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.495. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound acts as a potent and selective inhibitor of ALK . It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways mediated by ALK, leading to the cessation of cell proliferation and induction of cell death .
Biochemical Pathways
The inhibition of ALK affects several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ALK, the compound disrupts these pathways, leading to the inhibition of tumor growth .
Result of Action
The inhibition of ALK by N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide results in the suppression of tumor growth. In preclinical models, this compound has demonstrated potent antitumor activity . It has been shown to effectively inhibit the growth of ALK-positive tumor cells, leading to cell death .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-15-17-27(18-16-24)23-13-11-22(12-14-23)26-25(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14,24H,15-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCIOVBGIJCBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.